N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of an appropriate phenyl precursor.
Coupling with the furan derivative: The iodophenyl intermediate is then coupled with a furan derivative under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the coupled product with an appropriate amine source under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the furan ring can engage in π-π interactions. These interactions can influence various biological pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of iodine.
N-(2-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, making it distinct from its bromine and chlorine analogs.
Properties
IUPAC Name |
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-7H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHWFCSTRSUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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